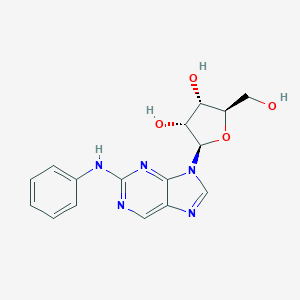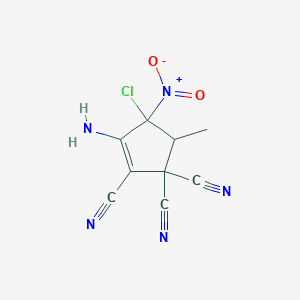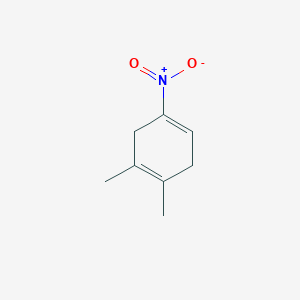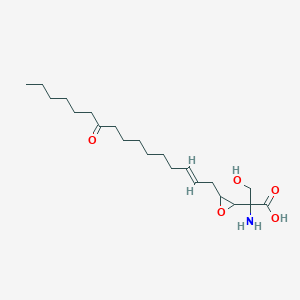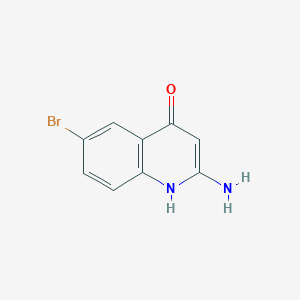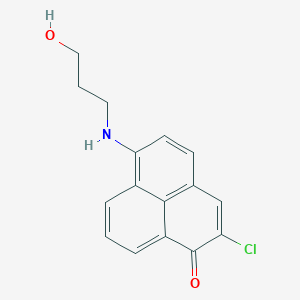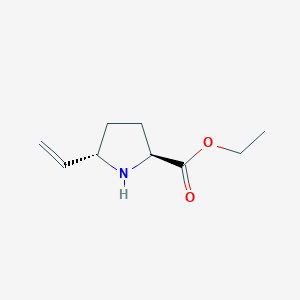
(2S,5S)-Ethyl 5-vinylpyrrolidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,5S)-Ethyl 5-vinylpyrrolidine-2-carboxylate, also known as EVPC, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of (2S,5S)-Ethyl 5-vinylpyrrolidine-2-carboxylate involves the hydrolysis of the ester bond by enzymes, which releases the active compound, vinylpyrrolidine-2-carboxylic acid (VPCA). VPCA can then exert its pharmacological effects, such as inhibiting the activity of certain enzymes or receptors.
Biochemical and Physiological Effects
Studies have shown that this compound and its active metabolite, VPCA, can have various biochemical and physiological effects, such as reducing inflammation, inhibiting tumor growth, and improving cognitive function. These effects are thought to be mediated by the inhibition of specific enzymes or receptors.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2S,5S)-Ethyl 5-vinylpyrrolidine-2-carboxylate in lab experiments is its ability to act as a prodrug, which can improve the specificity and efficacy of drug delivery systems. However, one limitation is the complexity of the synthesis method, which may require specialized equipment and expertise.
Orientations Futures
There are several potential future directions for research on (2S,5S)-Ethyl 5-vinylpyrrolidine-2-carboxylate, such as investigating its use in the synthesis of novel pharmaceuticals and agrochemicals, exploring its potential as a therapeutic agent for various diseases, and optimizing its synthesis method to improve efficiency and yield.
Conclusion
In conclusion, this compound is a chemical compound with potential applications in drug delivery systems and the synthesis of pharmaceuticals and agrochemicals. Its mechanism of action involves the hydrolysis of the ester bond by enzymes, which releases the active compound, VPCA. Studies have shown that this compound and VPCA can have various biochemical and physiological effects, such as reducing inflammation and inhibiting tumor growth. However, the complex synthesis method may limit its widespread use in lab experiments. Further research is needed to explore the potential of this compound in various fields and to optimize its synthesis method.
Méthodes De Synthèse
(2S,5S)-Ethyl 5-vinylpyrrolidine-2-carboxylate can be synthesized through a multistep process involving the condensation of ethyl glycinate hydrochloride with vinyl pyrrolidone, followed by esterification with ethyl chloroformate. The final product is obtained through recrystallization and purification steps.
Applications De Recherche Scientifique
(2S,5S)-Ethyl 5-vinylpyrrolidine-2-carboxylate has been studied for its potential application in drug delivery systems, as it can act as a prodrug that is activated by enzymes in the body. It has also been investigated for its use as a chiral building block in the synthesis of pharmaceuticals and agrochemicals.
Propriétés
IUPAC Name |
ethyl (2S,5S)-5-ethenylpyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-3-7-5-6-8(10-7)9(11)12-4-2/h3,7-8,10H,1,4-6H2,2H3/t7-,8+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOGTANDWGQXED-SFYZADRCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(N1)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC[C@H](N1)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




